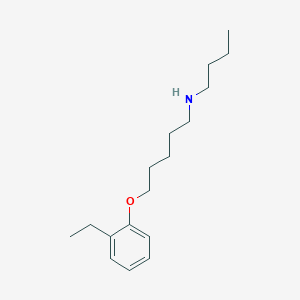

N-butyl-5-(2-ethylphenoxy)-1-pentanamine

Description

N-butyl-5-(2-ethylphenoxy)-1-pentanamine is a tertiary amine derivative characterized by a pentanamine backbone substituted with a butyl group at the nitrogen atom and a 2-ethylphenoxy moiety at the fifth carbon position. The 2-ethylphenoxy group introduces steric bulk and moderate lipophilicity, differentiating it from simpler alkylamines.

Properties

IUPAC Name |

N-butyl-5-(2-ethylphenoxy)pentan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H29NO/c1-3-5-13-18-14-9-6-10-15-19-17-12-8-7-11-16(17)4-2/h7-8,11-12,18H,3-6,9-10,13-15H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSUITBAMJSXBNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNCCCCCOC1=CC=CC=C1CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H29NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural uniqueness of N-butyl-5-(2-ethylphenoxy)-1-pentanamine is best highlighted through comparisons with related amines, focusing on substituent effects, physicochemical properties, and biological activities. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Key Observations

Substituent Effects on Lipophilicity and Bioavailability The N-butyl group in this compound increases lipophilicity compared to unsubstituted 1-pentanamine (TPSA: ~26 Ų vs. ~45 Ų for polar analogs), enhancing membrane permeability . The 2-ethylphenoxy group provides moderate steric hindrance and electron-donating effects, contrasting with the electron-withdrawing nitro group in the 4-nitrophenoxy analog. This difference may influence metabolic stability and target binding .

Biological Activity While direct biological data for this compound is unavailable, structurally related compounds (e.g., quinolinyloxy-thiadiazolamines) demonstrate cytotoxic effects against cancer cell lines (e.g., A549, SK-MEL-2) . The phenoxy group’s aromaticity and substituent positioning (2-ethyl vs. 4-nitro) could modulate interactions with enzymes or receptors.

This may enhance stability in biological environments .

Regulatory and Safety Profiles N-butyl-substituted amines are documented in regulatory databases (e.g., EPA DSSTox), suggesting established safety protocols for handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.